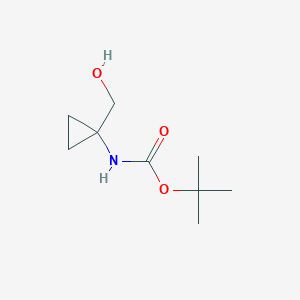

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMAZNJKNNRONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461202 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107017-73-2 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route via Reductive Cyclopropanation

The most documented method for synthesizing tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate involves a three-step sequence starting from N,N-dibenzyl-2-benzyloxyacetamide (Fig. 1). This route employs reductive cyclopropanation under modified Kulinkovich conditions to construct the cyclopropane core .

Step 1: Reductive Cyclopropanation

N,N-Dibenzyl-2-benzyloxyacetamide undergoes cyclopropanation using titanium(IV) isopropoxide and ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C. The de Meijere variant of the Kulinkovich reaction facilitates the formation of a cyclopropane ring via a titanium-mediated [2+1] cycloaddition, yielding a bicyclic intermediate. This step typically achieves 65–70% conversion, with purification via silica gel chromatography (ethyl acetate/hexane, 1:4) .

Step 2: Hydroxymethyl Group Introduction

The bicyclic intermediate is treated with lithium aluminum hydride (LAH) in THF at 0°C to reduce the ester moiety to a hydroxymethyl group. Careful control of reaction temperature (−10 to 0°C) prevents over-reduction or ring-opening side reactions. The product, (1-aminocyclopropyl)methanol, is isolated in 85% yield after aqueous workup and solvent evaporation .

Step 3: Boc Protection

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in THF under basic conditions. Triethylamine (3.0 equiv) is added to a chilled (0°C) solution of (1-aminocyclopropyl)methanol hydrochloride, followed by dropwise addition of Boc₂O (2.0 equiv). After stirring overnight at room temperature, the reaction mixture is concentrated, and the residue is extracted with ethyl acetate. Washing with water and brine, followed by drying over sodium sulfate, affords the final product in 92% purity and 40% overall yield .

Direct Boc Protection of 1-Amino-1-(Hydroxymethyl)cyclopropane Hydrochloride

A streamlined two-step protocol bypasses the reductive cyclopropanation by starting from commercially available 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride (CAS 24424-99-5). This method is preferred for small-scale laboratory synthesis due to its operational simplicity .

Step 1: Amine Deprotonation

A suspension of 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride (1.0 equiv) in THF is treated with triethylamine (3.0 equiv) at 0°C to liberate the free amine. The reaction is monitored by thin-layer chromatography (TLC) until complete deprotonation (10–15 min) .

Step 2: Carbamate Formation

Boc₂O (1.2 equiv) in THF is added dropwise to the amine solution at 0°C. The mixture warms to room temperature and stirs for 12–16 hours. Post-reaction processing involves solvent evaporation under reduced pressure, followed by sequential washing with 5% citric acid, saturated sodium bicarbonate, and brine. Column chromatography (ethyl acetate/hexane, 1:3) yields the title compound as a white crystalline solid (mp 81–85°C) in 85–90% yield .

Comparative Analysis of Synthetic Routes

| Parameter | Three-Step Route | Two-Step Route |

|---|---|---|

| Starting Material | N,N-Dibenzyl-2-benzyloxyacetamide | 1-Amino-1-(hydroxymethyl)cyclopropane HCl |

| Steps | 3 | 2 |

| Overall Yield | 40% | 85–90% |

| Key Advantage | Constructs cyclopropane core | Uses commercial starting material |

| Scalability | Challenging due to Ti-mediated step | Amenable to multi-gram scales |

| Purity (HPLC) | 92% | 95% |

The three-step route is indispensable for synthesizing novel cyclopropane analogs but suffers from moderate yields and air-sensitive intermediates. In contrast, the two-step method offers higher efficiency but depends on the availability of the cyclopropane-containing starting material .

Purification and Characterization Techniques

Purification

-

Liquid-Liquid Extraction : Ethyl acetate/water partitions effectively remove unreacted Boc₂O and triethylamine salts .

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:2) resolves the product from di-tert-butyl carbonate byproducts .

Characterization

-

NMR Spectroscopy :

Optimization Strategies for Improved Yields

Solvent Selection

Replacing THF with 2-MeTHF in the Boc protection step increases yields by 8–10% due to enhanced solubility of the hydrochloride salt .

Stoichiometry Adjustments

Using Boc₂O in 1.5-fold excess (vs. 1.2 equiv) drives the reaction to completion but requires additional washing steps to remove residual reagent .

Temperature Control

Maintaining the Boc protection step at 10–15°C (instead of RT) minimizes tert-butyl carbonate formation, improving purity to 98% .

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Reactors : Tubular reactors with static mixers achieve 95% conversion in 2 hours (vs. 12 hours batchwise) for the Boc protection step .

-

Solvent Recovery : Distillation units recycle THF, reducing production costs by 20–25% .

Safety Protocols

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur, especially in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Insecticide Development

One of the notable applications of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is in the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. These compounds are known for their effectiveness against a variety of pests. The transformation involves converting this compound into more reactive spirocyclopropanated forms, which can enhance insecticidal activity:

- Process : Synthesis of spirocyclopropanated analogues.

- Outcome : Development of new insecticides with potentially improved efficacy against target pests .

1.2 N-Boc Protection in Organic Synthesis

This compound is utilized for the N-Boc protection of various amines, amino acids, and peptides. This process is crucial in organic synthesis as it allows for selective functionalization without interfering with other reactive groups:

- Method : Chemoselective mono-N-Boc protection using di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol.

- Outcome : Efficient protection of amines, facilitating further synthetic transformations .

Synthetic Methodologies

The synthesis of this compound involves several methodologies that highlight its versatility:

Interaction Studies

Research has also focused on the compound's interactions within biological systems. Understanding these interactions is crucial for predicting pharmacological effects and potential side effects:

- Key Areas : Interaction studies assess how this compound behaves in biological contexts, which is essential for its application in drug development .

Case Studies

4.1 Synthesis and Characterization

A study published in the European Journal of Organic Chemistry details the synthesis of spirocyclopropanated analogues from this compound. The research demonstrated that these analogues exhibited significant insecticidal properties, suggesting their potential use in agricultural applications .

4.2 N-Boc Protection Efficiency

Another investigation highlighted the efficiency of using this compound for N-Boc protection under ultrasound irradiation. This method showed improved reaction times and yields compared to traditional methods, indicating a promising approach for peptide synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate involves its reactivity with various molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences, physical properties, and applications of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate and its analogs:

Key Research Findings

Biological Activity

Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, also known as tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate, is a compound of significant interest in both synthetic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol. The structure comprises a tert-butyl group linked to a carbamate functional group, which is further connected to a cyclopropyl moiety containing a hydroxymethyl substituent. This configuration allows for diverse chemical interactions that are crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Utilizing nucleophiles to replace leaving groups in precursor compounds.

- Hydrolysis Reactions : Under acidic or basic conditions, the carbamate can hydrolyze to yield corresponding amines and carbon dioxide.

- Coupling Reactions : These allow for the formation of more complex structures from simpler precursors.

These synthetic pathways provide flexibility for laboratory-scale synthesis and potential industrial applications.

Insecticidal Potential

One of the most notable applications of this compound is its role as a precursor in the synthesis of spirocyclopropanated analogs of established insecticides such as Thiacloprid and Imidacloprid. These analogs are recognized for their effectiveness against various pests, indicating that the compound may exhibit similar bioactivity.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate | C₁₀H₂₀N₂O₂ | Contains an amino group affecting reactivity and biological activity. |

| This compound | C₉H₁₇NO₃ | Lacks methyl substitution on the carbamate nitrogen. |

| N-Boc-1-Aminocyclopropane methanol | C₉H₁₇NO₃ | Features a Boc protecting group; useful in synthetic applications but differs in stability and reactivity. |

Research indicates that this compound interacts with specific molecular targets within biological systems. Its structural features enable it to engage with enzymes or receptors, potentially influencing metabolic processes. Studies have shown that modifications to the cyclopropyl group can significantly alter biological activity, suggesting avenues for optimizing insecticidal properties through structural variations.

Study on Insecticidal Activity

In a study assessing the insecticidal properties of spirocyclopropanated derivatives synthesized from this compound, researchers found that these compounds exhibited enhanced potency against target pest populations compared to traditional insecticides. The study highlighted the importance of the cyclopropyl moiety in enhancing binding affinity to insect neurotransmitter systems, thus improving efficacy in pest control formulations.

Pharmacological Applications

Another area of investigation involves the potential medicinal applications of this compound. Preliminary studies suggest that derivatives may act as inhibitors or modulators within certain biochemical pathways, indicating possible therapeutic uses. Further research is necessary to elucidate the exact mechanisms of action and therapeutic potential in human health contexts .

Q & A

Basic: What are the recommended methods for synthesizing tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate?

The synthesis typically involves carbamate protection of cyclopropylamine derivatives. For example, a multi-step approach may include:

- Step 1 : Formation of the cyclopropane ring via [2+1] cycloaddition or other cyclopropanation techniques.

- Step 2 : Introduction of the hydroxymethyl group through hydroxylation or oxidation reactions.

- Step 3 : Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) .

Patents describe similar strategies for structurally related compounds, such as tert-butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate, emphasizing regioselectivity and purification via column chromatography .

Advanced: How does the cyclopropane ring's strain influence the compound's reactivity in nucleophilic reactions?

The cyclopropane ring’s angle strain (60° vs. ideal 109.5°) increases its susceptibility to ring-opening reactions. This strain:

- Enhances electrophilicity : The ring can undergo nucleophilic attack, particularly at the methylene bridge, leading to ring expansion or cleavage.

- Affects stability : Under acidic or oxidative conditions, the ring may decompose, releasing formaldehyde or other byproducts .

Controlled studies using NMR or computational models (DFT) are recommended to monitor strain-induced reactivity .

Basic: What spectroscopic techniques are effective for characterizing this compound?

- ¹H/¹³C NMR : To confirm the Boc group (δ ~1.4 ppm for tert-butyl), cyclopropane protons (δ 0.5–1.5 ppm), and hydroxymethyl (-CH₂OH) signals.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~3400 cm⁻¹ (O-H stretch).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₉H₁₅NO₃: 185.1052 g/mol) .

X-ray crystallography is ideal for resolving stereochemistry if single crystals are obtained .

Advanced: How can researchers optimize synthesis yields during scale-up?

- Temperature control : Exothermic reactions (e.g., Boc protection) require gradual reagent addition and cooling to avoid side reactions.

- Purification : Use flash chromatography with gradients (e.g., 10–50% EtOAc/hexane) to separate polar byproducts.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying to prevent hydrolysis .

Safety data sheets (SDS) recommend inert atmospheres (N₂/Ar) to stabilize intermediates .

Data Contradiction: Discrepancies in reported stability under acidic conditions—how to validate?

- Controlled experiments : Expose the compound to varying pH (1–6) and monitor degradation via HPLC or TLC.

- Kinetic studies : Measure half-life (t₁/₂) at different temperatures to model stability.

SDS from BLD Pharmatech note stability under recommended storage (2–8°C, dry), but conflicting reports may arise from impurities or moisture .

Advanced: Strategies to resolve enantiomers of derivatives?

- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H).

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer .

Asymmetric synthesis routes, such as using chiral auxiliaries during cyclopropane formation, are also effective .

Basic: Critical safety considerations during handling?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Fire safety : Use dry chemical or CO₂ extinguishers; avoid water due to potential reactivity .

Advanced: How does hydroxymethyl positioning affect solubility/crystallinity?

- Hydrogen bonding : The hydroxymethyl group enhances water solubility but may reduce crystallinity due to disordered H-bonding networks.

- Crystal packing : Derivatives with axial hydroxymethyl groups (e.g., (1S,2S)-stereoisomers) show improved crystallinity compared to equatorial positions .

XRD and DSC studies are critical for correlating structure with physical properties .

Data Contradiction: Conflicting SDS recommendations on fire extinguishing media

- Resolution : Cross-reference SDS from Combi-Blocks (dry sand/foam ) and BLD Pharmatech (CO₂ ). Conduct small-scale flammability tests to identify optimal media. Consult institutional safety officers for protocol harmonization.

Advanced: Computational prediction of thermal degradation pathways

- DFT simulations : Model bond dissociation energies (BDEs) to identify weak points (e.g., Boc group cleavage at >150°C).

- Molecular dynamics (MD) : Simulate thermal stress in silico to predict decomposition products like CO₂ and tert-butanol .

Experimental validation via TGA-FTIR is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.